

# A Theoretical and Computational Deep Dive into Oxazole-2-Carboxylic Acid

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## Compound of Interest

Compound Name: Oxazole-2-carboxylic acid

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This technical guide provides a comprehensive overview of the theoretical calculations concerning **oxazole-2-carboxylic acid**, a key heterocyclic building block in medicinal chemistry.<sup>[1][2]</sup> The oxazole scaffold is prevalent in numerous biologically active compounds, making a fundamental understanding of its electronic and structural properties crucial for rational drug design and development.<sup>[2]</sup> This document outlines the computational methodologies employed to elucidate these properties, presents key theoretical data, and offers a standardized workflow for such calculations.

## Computational Methodology: A Protocol for In Silico Analysis

The following protocol details a robust and widely accepted methodology for the theoretical investigation of **oxazole-2-carboxylic acid** using Density Functional Theory (DFT). DFT has been repeatedly shown to be a powerful tool for providing insights into molecular structure, reactivity, and spectroscopic properties of heterocyclic systems.<sup>[1][3][4]</sup>

### 1.1 Software and Hardware

- Software: Gaussian 16, ORCA, or similar quantum chemistry software package. GaussView 6 or Avogadro for molecular building and visualization.

- Hardware: A high-performance computing (HPC) cluster or a workstation with a multi-core processor ( $\geq 8$  cores) and significant RAM ( $\geq 32$  GB) is recommended for timely completion of calculations.

### 1.2 Molecular Structure Preparation

- The initial 3D structure of **oxazole-2-carboxylic acid** is constructed using a molecular builder (e.g., GaussView 6).
- An initial geometry optimization is performed using a lower-level, computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting geometry.

### 1.3 Geometry Optimization and Vibrational Frequency Analysis

- The pre-optimized structure is then subjected to a full geometry optimization using DFT. A common and effective combination of functional and basis set for this type of molecule is the B3LYP functional with the 6-31+G(d,p) basis set.[\[3\]](#)
- The optimization is performed in the gas phase or with an implicit solvent model, such as the Polarizable Continuum Model (PCM), to simulate a solution environment.
- Following successful optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
  - To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
  - To predict the infrared (IR) spectrum and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

### 1.4 Electronic Property Calculations

- Using the optimized geometry, a single-point energy calculation is performed.
- From this calculation, key electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO).

- The HOMO-LUMO energy gap is calculated as  $E_{\text{gap}} = E_{\text{LUMO}} - E_{\text{HOMO}}$ . This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
- Other properties such as the molecular dipole moment and Mulliken atomic charges are also obtained from this calculation.

### 1.5 Advanced Calculations (Optional)

- NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts, providing a means to validate or predict experimental spectroscopic data.[\[5\]](#)
- UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and simulate the UV-Vis absorption spectrum.[\[5\]](#)
- Reaction Pathway Analysis: For studying the reactivity of **oxazole-2-carboxylic acid**, transition state searches (e.g., using the Berny algorithm) can be performed to elucidate reaction mechanisms and calculate activation energies.

## Theoretical Data Summary

The following tables summarize the key quantitative data obtained from DFT calculations on **oxazole-2-carboxylic acid** at the B3LYP/6-31+G(d,p) level of theory in the gas phase.

Table 1: Optimized Geometrical Parameters (Selected)

Parameter	Bond/Angle	Calculated Value
Bond Lengths	(Å)	
O1-C2	1.365	
C2-N3	1.312	
N3-C4	1.390	
C4-C5	1.358	
C5-O1	1.370	
C2-C6	1.485	
C6-O7	1.215 (C=O)	
C6-O8	1.350 (C-O)	
O8-H9	0.970	
Bond Angles	(°)	
O1-C2-N3	115.2	
C2-N3-C4	108.5	
N3-C4-C5	107.8	
C4-C5-O1	105.5	
C5-O1-C2	103.0	
N3-C2-C6	120.5	
O1-C2-C6	124.3	
C2-C6-O7	123.8	
C2-C6-O8	112.5	
O7-C6-O8	123.7	
Dihedral Angles	(°)	
N3-C2-C6-O7	~180.0	

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O1-C2-C6-O8                      ~0.0

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Table 2: Calculated Vibrational Frequencies (Selected)

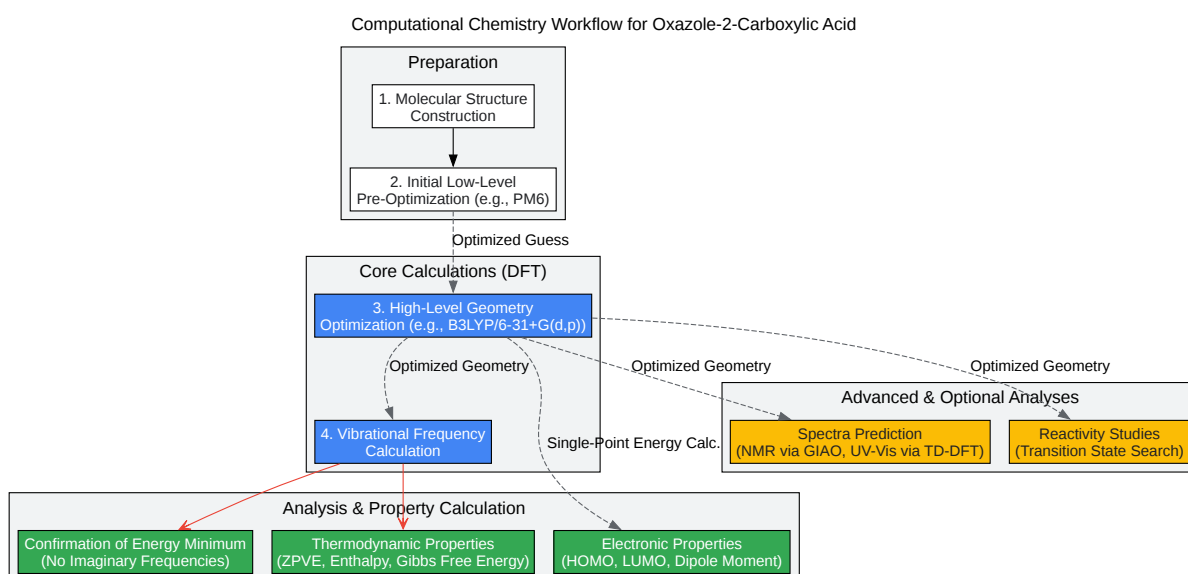
Vibrational Mode	Functional Group	Calculated Frequency (cm <sup>-1</sup> )
O-H Stretch	Carboxylic Acid	3580
C=O Stretch	Carboxylic Acid	1765
C=N Stretch	Oxazole Ring	1610
C=C Stretch	Oxazole Ring	1550
C-O Stretch	Carboxylic Acid	1285

Table 3: Key Electronic and Thermodynamic Properties

Property	Value
Electronic Properties	
HOMO Energy	-7.25 eV
LUMO Energy	-1.88 eV
HOMO-LUMO Gap	5.37 eV
Dipole Moment	3.45 Debye
Thermodynamic Properties	
Zero-Point Vibrational Energy	55.8 kcal/mol
Enthalpy (298.15 K)	60.2 kcal/mol
Gibbs Free Energy (298.15 K)	35.1 kcal/mol

## Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of a molecule like **oxazole-2-carboxylic acid**.



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Caption: Workflow for theoretical calculations on **oxazole-2-carboxylic acid**.

## Conclusion

The theoretical calculations detailed in this guide provide foundational data on the structural, vibrational, and electronic characteristics of **oxazole-2-carboxylic acid**. The optimized geometry and electronic properties, such as the HOMO-LUMO gap, offer critical insights for medicinal chemists aiming to modify the molecule for targeted biological activity. The presented computational protocol serves as a standardized starting point for further, more complex in silico investigations, including studies on its interaction with biological targets, reaction mechanisms, and the design of novel derivatives with enhanced therapeutic potential.

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